4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
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Overview
Description
4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is a chemical compound that features a pyrrolidine ring fused to a triazole ring, with a hydrochloride group attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride typically involves the construction of the pyrrolidine and triazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyrrolidine derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with various biological activities.
Triazole: A five-membered ring containing three nitrogen atoms, known for its antifungal properties.
Pyrrolidinyl-triazole derivatives: Compounds that combine the structural features of pyrrolidine and triazole rings, often with enhanced biological activities.
Uniqueness
4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is unique due to its specific combination of the pyrrolidine and triazole rings, which can confer distinct biological properties and potential therapeutic applications. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various research and industrial applications .
Properties
Molecular Formula |
C6H11ClN4 |
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Molecular Weight |
174.63 g/mol |
IUPAC Name |
4-pyrrolidin-3-yl-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-7-3-6(1)10-4-8-9-5-10;/h4-7H,1-3H2;1H |
InChI Key |
IPXMJCXKZVDHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=NN=C2.Cl |
Origin of Product |
United States |
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